2-chloro-5-fluoropyridine-3-carbonyl chloride 2-chloro-5-fluoropyridine-3-carbonyl chloride
Brand Name: Vulcanchem
CAS No.: 1020849-13-1
VCID: VC11662413
InChI: InChI=1S/C6H2Cl2FNO/c7-5-4(6(8)11)1-3(9)2-10-5/h1-2H
SMILES: C1=C(C=NC(=C1C(=O)Cl)Cl)F
Molecular Formula: C6H2Cl2FNO
Molecular Weight: 193.99 g/mol

2-chloro-5-fluoropyridine-3-carbonyl chloride

CAS No.: 1020849-13-1

Cat. No.: VC11662413

Molecular Formula: C6H2Cl2FNO

Molecular Weight: 193.99 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-5-fluoropyridine-3-carbonyl chloride - 1020849-13-1

Specification

CAS No. 1020849-13-1
Molecular Formula C6H2Cl2FNO
Molecular Weight 193.99 g/mol
IUPAC Name 2-chloro-5-fluoropyridine-3-carbonyl chloride
Standard InChI InChI=1S/C6H2Cl2FNO/c7-5-4(6(8)11)1-3(9)2-10-5/h1-2H
Standard InChI Key BNZVIKUKDGACRN-UHFFFAOYSA-N
SMILES C1=C(C=NC(=C1C(=O)Cl)Cl)F
Canonical SMILES C1=C(C=NC(=C1C(=O)Cl)Cl)F

Introduction

2-Chloro-5-fluoropyridine-3-carbonyl chloride is a halogenated pyridine derivative, characterized by the presence of chlorine and fluorine substituents on the aromatic ring, along with a carbonyl chloride functional group. This compound is of significant interest in organic synthesis and pharmaceutical applications due to its unique reactivity and structural properties.

Synthesis Methods

The synthesis of 2-chloro-5-fluoropyridine-3-carbonyl chloride typically involves chlorination and carbonylation reactions starting from simpler pyridine derivatives. The process may require specific conditions, such as controlled temperature and pressure, and the use of catalysts to optimize yield and selectivity.

Steps in Synthesis:

  • Starting Material Preparation: Pyridine derivatives are prepared through standard organic synthesis techniques.

  • Chlorination: Chlorine is introduced into the pyridine ring using chlorinating agents.

  • Carbonylation: The carbonyl chloride group is introduced through reactions involving carbonylation reagents.

Chemical Reactions and Applications

2-Chloro-5-fluoropyridine-3-carbonyl chloride is involved in various chemical reactions, including nucleophilic substitution, oxidation, and reduction. Its applications span medicinal chemistry, agrochemicals, and pharmaceuticals due to its versatility in forming complex molecules.

Reaction TypeReagents/ConditionsProducts
Nucleophilic SubstitutionStrong bases or nucleophilesSubstituted pyridine derivatives
OxidationPotassium permanganate (KMnO4), chromium trioxide (CrO3)Oxidized derivatives
ReductionHydrogen gas (H2) with palladium catalystReduced forms

Research Findings and Biological Activity

While specific biological activity data for 2-chloro-5-fluoropyridine-3-carbonyl chloride is limited, its derivatives and related compounds have shown potential in drug development, particularly in targeting cancer and infectious diseases. The presence of fluorine and chlorine enhances its interaction with biological targets, making it a valuable scaffold for pharmaceutical research.

Industrial and Medicinal Applications

In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its unique structure and reactivity make it a crucial intermediate in the synthesis of complex molecules with therapeutic potential.

Application AreaDescription
Medicinal ChemistryIntermediate in the synthesis of pharmaceuticals
AgrochemicalsUsed in the production of pesticides and herbicides
Pharmaceutical IndustryBuilding block for drugs targeting various diseases

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